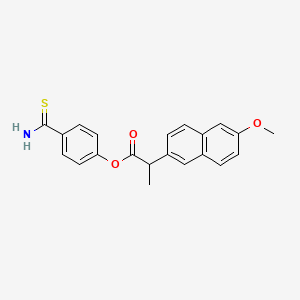

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Description

Properties

IUPAC Name |

(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNMAPLPQYQJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336751 | |

| Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226895-20-0 | |

| Record name | ATB-346 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ATB-346 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTENAPROXESUL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, a novel derivative of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Naproxen. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the scientific rationale for the molecular design, a detailed, step-by-step synthesis protocol, and a thorough characterization workflow. The guide aims to be a practical resource, offering field-proven insights and ensuring scientific integrity through validated methodologies and authoritative references.

Introduction: Scientific Rationale and Significance

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a cornerstone in the management of pain and inflammation. Its therapeutic action is primarily attributed to the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. However, the presence of a free carboxylic acid group in Naproxen is associated with gastrointestinal side effects, such as ulcers and bleeding, due to both local irritation and systemic inhibition of protective prostaglandins in the gastric mucosa.[1]

A promising strategy to mitigate these adverse effects is the chemical modification of the carboxylic acid moiety.[2] This guide focuses on the synthesis of a thiourea derivative of Naproxen. The thiourea functional group is a versatile pharmacophore known to impart a wide range of biological activities, including anti-inflammatory, analgesic, and even anticancer properties.[3] By masking the carboxylic acid group of Naproxen with a thiourea linkage to a phenyl group, we aim to:

-

Reduce Gastric Toxicity: The derivatization of the carboxylic acid is expected to decrease local acidic effects on the gastric lining.[2]

-

Enhance Therapeutic Efficacy: The introduction of the thiourea moiety may confer additional biological activities or enhance the inherent anti-inflammatory properties of the Naproxen scaffold.[3]

-

Modulate COX Selectivity: Altering the structure of Naproxen could potentially shift its inhibitory profile towards COX-2, the inducible isoform more directly involved in inflammation, while sparing COX-1, which plays a role in gastric protection.

This guide provides a detailed protocol for the synthesis of this compound and a comprehensive analytical workflow for its structural confirmation and purity assessment.

Synthesis Protocol

The synthesis of the target compound is achieved through a multi-step process, which is both efficient and scalable. The overall synthetic scheme is depicted below.

Figure 1: Synthetic pathway for this compound.

Materials and Reagents

| Reagent | Grade | Supplier |

| (S)-Naproxen | ≥98% | Sigma-Aldrich |

| Thionyl chloride (SOCl₂) | Reagent grade, ≥99% | Sigma-Aldrich |

| Potassium thiocyanate (KSCN) | ACS reagent, ≥99% | Sigma-Aldrich |

| p-Phenylenediamine | ≥98% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Acetone | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| n-Hexane | HPLC grade | Sigma-Aldrich |

| Ethyl acetate | HPLC grade | Sigma-Aldrich |

Step-by-Step Synthesis Procedure

Step 1: Synthesis of Naproxenoyl Chloride

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add (S)-Naproxen (10.0 g, 43.4 mmol).

-

Add anhydrous dichloromethane (100 mL) and stir until the Naproxen is fully dissolved.

-

Carefully add thionyl chloride (8.0 mL, 109.8 mmol) dropwise to the solution at room temperature.[4]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40 °C) and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude Naproxenoyl chloride, a pale yellow solid, is used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a separate 500 mL round-bottom flask under a nitrogen atmosphere, dissolve potassium thiocyanate (4.6 g, 47.3 mmol) in anhydrous acetone (150 mL).

-

Dissolve the crude Naproxenoyl chloride from the previous step in anhydrous acetone (50 mL) and add it dropwise to the potassium thiocyanate solution with vigorous stirring.

-

Stir the reaction mixture at room temperature for 1 hour to form the Naproxenoyl isothiocyanate intermediate.[5]

-

In a beaker, dissolve p-phenylenediamine (4.7 g, 43.4 mmol) in anhydrous acetone (50 mL).

-

Add the p-phenylenediamine solution dropwise to the reaction mixture containing the isothiocyanate intermediate.

-

Continue stirring the reaction mixture at room temperature for an additional 12 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to afford the pure this compound as a solid.

-

Dry the final product under vacuum.

Characterization Workflow

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are employed.

Figure 2: Analytical workflow for the characterization of the target compound.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol |

Spectroscopic Data

3.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is crucial for identifying the key functional groups in the synthesized molecule.

| Wavenumber (cm⁻¹) | Vibration Mode | Expected Appearance |

| 3300-3100 | N-H stretching (thiourea and amine) | Broad to medium peaks |

| 3050-3000 | Aromatic C-H stretching | Weak to medium peaks |

| 2980-2900 | Aliphatic C-H stretching | Weak to medium peaks |

| ~1680 | C=O stretching (amide) | Strong, sharp peak |

| 1600-1450 | C=C stretching (aromatic) | Multiple medium to sharp peaks |

| ~1510 | N-H bending and C-N stretching | Strong peak |

| ~1250 | C-N stretching (thiourea) | Medium to strong peak |

| ~1170 | C=S stretching (thiourea) | Medium peak |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

Expected ¹H NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.50 | Doublet | 3H | -CH₃ of Naproxen moiety |

| ~3.85 | Singlet | 3H | -OCH₃ of Naproxen moiety |

| ~4.20 | Quartet | 1H | -CH of Naproxen moiety |

| ~5.00 | Broad Singlet | 2H | -NH₂ of phenyl ring |

| 6.80-7.90 | Multiplet | 10H | Aromatic protons of Naproxen and phenyl rings |

| ~11.7 | Singlet | 1H | NH proton (amide-like) |

| ~12.3 | Singlet | 1H | NH proton (adjacent to phenyl ring) |

Expected ¹³C NMR Chemical Shifts:

| Chemical Shift (δ, ppm) | Assignment |

| ~18.0 | -CH₃ of Naproxen moiety |

| ~45.0 | -CH of Naproxen moiety |

| ~55.0 | -OCH₃ of Naproxen moiety |

| 105-160 | Aromatic carbons of Naproxen and phenyl rings |

| ~175.0 | C=O (amide) |

| ~180.0 | C=S (thiourea) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to study its fragmentation pattern, further confirming its structure.

| Ion | Expected m/z |

| [M+H]⁺ | 434.14 |

| [M+Na]⁺ | 456.12 |

Key Fragmentation Peaks: The mass spectrum is expected to show a prominent fragment corresponding to the Naproxenoyl cation (m/z = 213) resulting from the cleavage of the C-N bond of the thiourea linkage. Another significant fragment would be the Naproxen molecule itself (m/z = 230) after rearrangement and cleavage.[6][7]

Discussion and Future Perspectives

The successful synthesis and characterization of this compound opens avenues for further investigation into its pharmacological properties. The detailed protocols provided in this guide are designed to be reproducible and serve as a solid foundation for such studies.

Future work should focus on:

-

In vitro and in vivo biological evaluation: Assessing the anti-inflammatory, analgesic, and potential anticancer activities of the compound.

-

COX inhibition assays: Determining the selectivity of the compound for COX-1 and COX-2.

-

Gastrointestinal safety profiling: Evaluating the ulcerogenic potential of the compound in animal models compared to Naproxen.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of related derivatives to optimize the therapeutic profile.

The insights gained from these studies will be invaluable in the development of safer and more effective anti-inflammatory agents.

References

-

Nikolić, M., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link]

-

Zayed, M. A., et al. (2015). Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation. Arabian Journal of Chemistry, 8(5), 673-682. [Link]

-

Panicker, C. Y., et al. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. [Link]

-

Frański, R., et al. (2011). Mass spectrometric study of naproxen dimer anions generated from racemate and pure enantiomers. Journal of Chemical and Pharmaceutical Research, 3(6), 1148-1156. [Link]

-

Limban, C., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7129. [Link]

-

Nedeljković, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Pharmaceutics, 16(1), 1. [Link]

-

Chem LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

-

PubChem. (n.d.). Naproxen. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of thiourea. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

-

Taha, M., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2619. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

El-Sayed, M. A. F., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 13, 1845–1861. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen [mdpi.com]

- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physicochemical Properties of Novel Naproxen Thiourea Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic modification of established therapeutic agents offers a promising avenue for the development of novel drug candidates with enhanced efficacy and improved safety profiles. Naproxen, a widely utilized non-steroidal anti-inflammatory drug (NSAID), has been the subject of extensive derivatization efforts to mitigate its known gastrointestinal side effects and to explore new therapeutic applications.[1][2] This technical guide provides a comprehensive exploration of the physicochemical properties of a burgeoning class of naproxen analogs: the naproxen thiourea derivatives. By masking the carboxylic acid group of naproxen with a thiourea moiety, researchers aim to modulate the molecule's physicochemical characteristics, thereby influencing its pharmacokinetic and pharmacodynamic behavior.[1][3] This guide will delve into the synthesis, structural characterization, and in-depth analysis of key physicochemical parameters, including solubility, lipophilicity, and thermal stability. Furthermore, it will detail the experimental protocols for evaluating the biological activities of these derivatives, with a focus on their potential as anti-inflammatory and anticancer agents.[4][5][6]

Introduction: The Rationale for Naproxen-Thiourea Derivatives

Naproxen exerts its anti-inflammatory and analgesic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] However, the presence of a free carboxylic acid group is associated with gastrointestinal complications.[1][3] The introduction of a thiourea pharmacophore is a deliberate strategy to address this limitation and to potentially unlock new therapeutic avenues.[7][8] Thiourea derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8] The core hypothesis is that by converting the carboxyl group to a thiourea moiety, it is possible to enhance the anti-inflammatory activity and explore other therapeutic potentials, such as cytotoxic effects against cancer cell lines.[5]

Synthesis and Structural Elucidation

The synthesis of naproxen-thiourea derivatives typically involves a multi-step process, beginning with the conversion of naproxen to an acyl isothiocyanate, which then reacts with various primary amines to yield the final thiourea derivatives.[4][5][9]

General Synthetic Pathway

The synthetic approach generally follows a previously described procedure for similar compounds, using S-naproxen as the starting material.[9] The carboxyl group of naproxen is strategically converted to a thiourea moiety, often incorporating lipophilic and sterically bulky aromatic amines or esters of aromatic amino acids.[5]

Caption: General synthetic scheme for naproxen-thiourea derivatives.

Experimental Protocol: Synthesis

-

Step 1: Synthesis of Naproxen Acyl Chloride: To a solution of naproxen in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acyl chloride.

-

Step 2: Synthesis of Naproxen Isothiocyanate: Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone). Add a solution of potassium thiocyanate in the same solvent and reflux the mixture. Monitor the reaction by TLC. After completion, filter the reaction mixture to remove potassium chloride and concentrate the filtrate to obtain the isothiocyanate.

-

Step 3: Synthesis of Naproxen-Thiourea Derivative: Dissolve the naproxen isothiocyanate in an appropriate solvent (e.g., acetonitrile). Add a solution of the desired primary amine in the same solvent and stir the reaction at room temperature. Monitor the progress of the reaction by TLC. Upon completion, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Structural Characterization

The synthesized derivatives are characterized using a suite of analytical techniques to confirm their chemical structures.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the C=S of the thiourea and the amide N-H.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the detailed molecular structure and confirm the successful incorporation of the thiourea moiety and the respective amine.[1][10]

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.[1]

-

Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) and further validate the purity and structure of the compounds.[1]

Physicochemical Profiling: A Gateway to Predicting In Vivo Behavior

The measurement of physicochemical properties is crucial in the early stages of drug discovery to predict the pharmacokinetic behavior of new chemical entities.[11] Key parameters include solubility, lipophilicity, acid dissociation constant (pKa), and thermal stability.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] Poor aqueous solubility can be a major hurdle in drug development.

-

Add an excess amount of the naproxen-thiourea derivative to a known volume of phosphate buffer (pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

Lipophilicity (log P)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) between n-octanol and water, is a key indicator of a drug's ability to cross biological membranes.[14]

-

Prepare a solution of the naproxen-thiourea derivative in n-octanol that has been pre-saturated with water.

-

Add an equal volume of water that has been pre-saturated with n-octanol.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Centrifuge the mixture to separate the two phases.

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the log P value using the formula: log P = log ([Concentration in octanol] / [Concentration in water]).

Alternatively, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used as a high-throughput method to estimate log P values.[14][15]

Acid Dissociation Constant (pKa)

The pKa value is fundamental to understanding a drug's ionization state at different physiological pHs, which in turn influences its solubility, absorption, and distribution.[16][17]

-

Dissolve a precise amount of the naproxen-thiourea derivative in a suitable solvent mixture (e.g., water-methanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

For compounds with poor water solubility, alternative methods like capillary electrophoresis (CE) or HPLC-based techniques can be employed.[18][19][20]

Thermal Stability

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for assessing the thermal stability and solid-state properties of drug candidates.

-

TGA: A small sample of the compound is heated in a controlled atmosphere at a constant rate. The weight loss of the sample is recorded as a function of temperature, providing information about decomposition and the presence of residual solvents or water.[21]

-

DSC: The difference in heat flow between the sample and a reference is measured as a function of temperature. DSC can identify melting points, phase transitions, and polymorphic forms.

Simultaneous TGA-DSC analysis can provide comprehensive thermal characterization in a single experiment, which is particularly useful in the early drug discovery phase when sample quantities are limited.[22][23]

Summary of Physicochemical Data

The following table provides a template for summarizing the key physicochemical properties of a series of novel naproxen-thiourea derivatives.

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility (µg/mL) | log P | pKa |

| NTD-1 | C₂₁H₁₉FN₂O₂S | 398.46 | ||||

| NTD-2 | C₂₂H₂₂N₂O₃S | 410.49 | ||||

| NTD-3 | C₂₂H₂₂N₂O₂S | 394.49 | ||||

| ... | ... | ... | ... | ... | ... | ... |

Evaluation of Biological Activity

The introduction of the thiourea moiety can significantly alter the biological activity of naproxen. Therefore, a thorough evaluation of the anti-inflammatory and potential anticancer properties of the new derivatives is essential.

Anti-inflammatory Activity

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of new compounds.[9][24]

Experimental Protocol:

-

Divide healthy Wistar albino rats into several groups: a control group, a standard group (receiving naproxen), and experimental groups (receiving different doses of the naproxen-thiourea derivatives).

-

Administer the test compounds or vehicle orally.

-

After a specific time (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

To understand the mechanism of anti-inflammatory action, the inhibitory potential of the synthesized compounds against COX-2 and 5-lipoxygenase (5-LOX) enzymes can be determined using commercially available screening kits.[9][25]

Caption: Workflow for the biological evaluation of naproxen-thiourea derivatives.

Anticancer Activity

Recent studies have highlighted the potential of thiourea derivatives as anticancer agents.[5][7] The cytotoxic effects of novel naproxen-thiourea derivatives can be evaluated against various human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.

Experimental Protocol:

-

Seed human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231) in 96-well plates and allow them to adhere overnight.[4][5][6][26][27]

-

Treat the cells with various concentrations of the naproxen-thiourea derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Further mechanistic studies, such as apoptosis assays (e.g., caspase activation), can be performed on the most potent compounds to elucidate their mode of action.[26][27]

Conclusion: Future Perspectives

The derivatization of naproxen with a thiourea moiety presents a compelling strategy for the development of new therapeutic agents with potentially improved physicochemical properties and expanded biological activities. The in-depth characterization of these novel derivatives, as outlined in this guide, is a critical step in understanding their structure-activity relationships and identifying promising lead compounds for further preclinical and clinical development. The interplay between the physicochemical properties and the observed biological effects will be a key area of investigation, paving the way for the rational design of next-generation anti-inflammatory and anticancer drugs.

References

-

Nikolić, M., Čanović, P. Z., Milan, Živković-Zarić, R., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2024). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]

-

Di, L., & Kerns, E. H. (2003). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed. [Link]

-

PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

-

Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. [Link]

-

A, P., & M, M. (2021). A concise review on analytical profile of naproxen. International Journal of Health and Pharmaceutical Sciences, 10(1), 1-11. [Link]

-

Fugl, M., & Andersen, J. V. (2003). Determination of pKa Values by Liquid Chromatography. LCGC North America, 21(3), 322-328. [Link]

-

Fersing, M., D'Hayer, B., & Bachmann, M. (2001). Determination of pKa values of basic new drug substances by CE. ElectronicsAndBooks. [Link]

-

Nikolić, M., Zarić, M., Čanović, P., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link]

-

TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]

-

ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.[Link]

-

Al-Haque, S., & Ali, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(3), 643-655. [Link]

-

Fersing, M., D'Hayer, B., & Bachmann, M. (2001). Determination of pK(a) values of basic new drug substances by CE. ResearchGate. [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Creative Biolabs. [Link]

-

Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Nedeljković, N., Nikolić, M., Čanović, P., Zarić, M., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]

-

Mansouri, K., Grulke, C. M., Judson, R. S., & Williams, A. J. (2016). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. Environmental science & technology, 50(18), 10045–10054. [Link]

-

Nedeljković, N., Nikolić, M., Čanović, P., Zarić, M., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. PubMed. [Link]

-

Pion Inc. (2023). What is pKa and how is it used in drug development? Pion Inc.[Link]

-

Nikolić, M., Nikolić, M., Zarić, M., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. ResearchGate. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Fiveable. [Link]

-

Al-Ostoot, F. H. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

-

Nikolić, M., Zarić, M., Čanović, P., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed. [Link]

-

Nedeljković, N., Nikolić, M., Čanović, P., Zarić, M., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. National Institutes of Health. [Link]

-

Nikolić, M., Zarić, M., Čanović, P., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. ResearchGate. [Link]

-

El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press. [Link]

-

Nikolić, M., Nikolić, M., Zarić, M., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Jakovljević, V., Vujić, Z., & Dobričić, V. (2025). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Sahu, A., Goswami, L., & Sahu, S. (2022). A Review on Various Analytical Methodologies of Naproxen. Journal of Ravishankar University, 23-24, 1-11. [Link]

-

Kumar, J., Gupta, A., & Singh, P. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals thr. bioRxiv. [Link]

-

Al-Ghorbani, M., Al-Salahi, R., & Al-Omar, M. (2020). Physicochemical properties of the synthesized compounds. ResearchGate. [Link]

-

Nedeljković, N., Nikolić, M., Čanović, P., Zarić, M., Zarić, R. Ž., Bošković, J., Vesović, M., Bradić, J., Anđić, M., Kočović, A., Nikolić, M., Jakovljević, V., Vujić, Z., & Dobričić, V. (2023). (PDF) Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. ResearchGate. [Link]

-

Chakraborty, S., Ghosh, S., & De, D. (2014). A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells. springermedizin.de. [Link]

-

Mahmood, W. A. R. (2017). Preparation and Characterization some New of Naproxen Drug Derivatives. ResearchGate. [Link]

-

Llobera, A., & Cadorniga, R. (1993). Physical characterization of naproxen sodium hydrate and anhydrate forms. PubMed. [Link]

-

Chakraborty, S., Ghosh, S., Banerjee, S., & De, D. (2014). A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells. PubMed. [Link]

-

Gökçe, M., & Utku, S. (2020). Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives. PubMed. [Link]

-

Ceylan, S., & Köprülü, M. (2022). (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. ResearchGate. [Link]

-

Liu, J., Li, Z., & Wang, M. (2021). Measurement and correlation for solubility of thiourea in different solvents. ResearchGate. [Link]

-

Mykhailiuk, P. K., Gornostaeva, E. A., & Shishkina, S. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6566. [Link]

-

Pop, R., & Mureșan, A. (2022). A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT. ResearchGate. [Link]

Sources

- 1. dovepress.com [dovepress.com]

- 2. Anticancer and Antimicrobial Activities of Naproxen and Naproxen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jru-b.com [jru-b.com]

- 14. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 15. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 17. What is pKa and how is it used in drug development? [pion-inc.com]

- 18. academic.oup.com [academic.oup.com]

- 19. electronicsandbooks.com [electronicsandbooks.com]

- 20. researchgate.net [researchgate.net]

- 21. resolvemass.ca [resolvemass.ca]

- 22. azom.com [azom.com]

- 23. perkinelmer.com.ar [perkinelmer.com.ar]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells | springermedizin.de [springermedizin.de]

- 27. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Abstract

This technical guide provides an in-depth spectroscopic characterization of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate, a compound that couples the well-known non-steroidal anti-inflammatory drug (NSAID) naproxen with a 4-hydroxythiobenzamide moiety through an ester linkage. The structural elucidation of such novel derivatives is paramount for drug development, quality control, and mechanistic studies. This document outlines the theoretical basis and expected outcomes for the analysis of this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data is explained, providing researchers and drug development professionals with a predictive framework for the verification of this compound's identity and purity.

Introduction and Molecular Structure

This compound is a derivative of naproxen, a widely used NSAID that functions by inhibiting cyclooxygenase (COX) enzymes.[1][2] The esterification of naproxen's carboxylic acid with the phenolic hydroxyl group of 4-hydroxythiobenzamide results in a new molecular entity. The incorporation of a thioamide group (-C(=S)NH₂) is significant; this functional group is a bioisostere of the amide group and is found in various pharmacologically active compounds. Spectroscopic analysis is the cornerstone of confirming the successful synthesis and structural integrity of this target molecule. Each technique provides a unique and complementary piece of the structural puzzle.

The molecule can be deconstructed into three key components for analysis:

-

The Naproxenoyl moiety : Derived from naproxen, featuring a methoxy-substituted naphthalene ring and a chiral propionate side chain.

-

The 4-Carbamothioylphenyl moiety : A para-substituted benzene ring containing a primary thioamide group.

-

The Ester Linkage : The critical covalent bond connecting the two primary moieties.

Figure 1: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with exchangeable protons like those in the thioamide group.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record standard ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Predicted ¹H NMR Spectrum

The proton NMR spectrum will be complex, but each signal can be logically assigned to a specific part of the molecule.

-

Naproxenoyl Moiety:

-

Naphthalene Protons (δ 7.1-7.9 ppm): This region will contain signals for the 6 aromatic protons of the naphthalene ring system. Due to the substitution pattern, complex splitting (doublets, doublet of doublets, singlets) is expected.[3]

-

Methoxy Protons (-OCH₃) (δ ~3.9 ppm): A sharp singlet integrating to 3H is a key indicator of this group.[3]

-

Chiral Proton (-CH-) (δ ~4.0-4.2 ppm): This proton is adjacent to the ester oxygen and the methyl group. It will appear as a quartet (split by the 3 protons of the methyl group), integrating to 1H.[4]

-

Methyl Protons (-CH-CH₃) (δ ~1.6-1.7 ppm): These 3 protons are on the chiral center's side chain. They will appear as a doublet (split by the single chiral proton), integrating to 3H.[4]

-

-

4-Carbamothioylphenyl Moiety:

-

Aromatic Protons (δ ~7.5-8.0 ppm): The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets, each integrating to 2H. The protons ortho to the electron-withdrawing thioamide group will be further downfield than those ortho to the ester oxygen.

-

Thioamide Protons (-C(=S)NH₂) (δ ~9.5-10.0 ppm): These protons are expected to appear as two separate, broad singlets, each integrating to 1H.[5] Their broadness is due to quadrupole broadening from the ¹⁴N nucleus and their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. These signals will disappear upon shaking the sample with D₂O.

-

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Thioamide (-NH₂) | 9.5 - 10.0 | 2 x Broad Singlet | 2H |

| Naphthalene (Ar-H) | 7.1 - 7.9 | Multiplets | 6H |

| Thioamide Phenyl (Ar-H) | 7.5 - 8.0 | 2 x Doublet | 4H |

| Chiral Methine (-CH-) | 4.0 - 4.2 | Quartet | 1H |

| Methoxy (-OCH₃) | ~3.9 | Singlet | 3H |

| Chiral Methyl (-CH₃) | 1.6 - 1.7 | Doublet | 3H |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.

-

Carbonyl & Thiocarbonyl Carbons:

-

Thiocarbonyl Carbon (-C=S) (δ ~200-210 ppm): This is the most downfield signal and is a definitive marker for the thioamide group.

-

Ester Carbonyl Carbon (-C=O) (δ ~174-176 ppm): The ester carbonyl carbon is also significantly downfield.[6]

-

-

Aromatic Carbons (δ ~105-160 ppm): A large number of signals will appear in this region, corresponding to the 10 carbons of the naphthalene ring and the 6 carbons of the phenyl ring. The carbon attached to the methoxy group will be one of the most downfield aromatic signals (~158 ppm), while the carbon attached to the thioamide group will also be significantly deshielded.[7][8]

-

Aliphatic Carbons:

| Carbon Assignment | Predicted δ (ppm) |

| Thiocarbonyl (-C=S) | 200 - 210 |

| Ester Carbonyl (-C=O) | 174 - 176 |

| Aromatic (Ar-C) | 105 - 160 |

| Methoxy (-OCH₃) | ~55 |

| Chiral Methine (-CH-) | ~45 |

| Chiral Methyl (-CH₃) | 18 - 19 |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The sample can be analyzed as a solid using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). ATR is often quicker and requires minimal sample preparation.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum will show characteristic absorption bands for the ester and primary thioamide functional groups, which are crucial for structural confirmation.

-

N-H Stretching (Thioamide): Two distinct medium-to-strong bands are expected in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary thioamide N-H bonds.[10]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹ , while aliphatic C-H stretches (from the methyl and methine groups) will appear just below 3000 cm⁻¹ .

-

C=O Stretching (Ester): A very strong and sharp absorption band around 1735-1750 cm⁻¹ is the hallmark of the ester carbonyl group.[11][12] Its position indicates it is an aryl ester, which typically absorbs at slightly higher wavenumbers than alkyl esters.

-

C=C Stretching (Aromatic): Several medium-intensity bands will be observed in the 1600-1450 cm⁻¹ region due to the vibrations of the naphthalene and benzene rings.

-

C-O Stretching (Ester): Esters show two C-O stretching bands. A strong, broad band for the acyl-oxygen (C(=O)-O) stretch is expected between 1300-1150 cm⁻¹ . A second, often weaker, band for the alkyl-oxygen (O-C_aryl) stretch appears between 1150-1000 cm⁻¹ .[11][12]

-

C=S Stretching (Thioamide): The thiocarbonyl stretch is not a "pure" vibration and is coupled with other vibrations (e.g., C-N stretch, N-H bend). It contributes to several bands, with a significant one often found in the 1400-1200 cm⁻¹ region (the "B band") and another characteristic "G band" typically found below 800 cm⁻¹ .[10]

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Thioamide | 3400 - 3100 (two bands) | Medium-Strong |

| C=O Stretch | Aryl Ester | 1735 - 1750 | Very Strong |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | Medium |

| C-O Stretch | Ester (Acyl-O) | 1300 - 1150 | Strong |

| C-O Stretch | Ester (Aryl-O) | 1150 - 1000 | Medium-Strong |

| C=S Stretch | Thioamide | < 800 (G band) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: MS

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺. Electron Ionization (EI) would be a harder technique, resulting in more extensive fragmentation.

-

Analysis: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the molecular ion and its fragments. Tandem MS (MS/MS) can be used to isolate the molecular ion and induce fragmentation to study its pathways.

Predicted Mass Spectrum and Fragmentation

The analysis will first confirm the molecular weight. The exact mass of C₂₁H₁₉NO₃S is 381.1086 g/mol .

-

Molecular Ion Peak: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 382.1159 . In EI-MS, the molecular ion M⁺• at m/z 381 should be visible.

-

Key Fragmentation Pathways: The molecule is expected to fragment at its weakest points, primarily the ester linkage.

-

Formation of the Naproxenoyl Acylium Ion: The most prominent fragmentation pathway for naproxen derivatives involves the cleavage of the C-O ester bond to generate the highly stable naproxenoyl acylium ion.[13][14][15] This will result in a major fragment at m/z 213 . This ion can further lose carbon monoxide (CO) to yield a fragment at m/z 185 , which corresponds to the protonated 2-vinyl-6-methoxynaphthalene.[13][15]

-

Formation of the 4-Carbamothioylphenol Ion: Cleavage of the acyl-oxygen bond can lead to the formation of a radical cation or protonated version of 4-hydroxythiobenzamide, resulting in a fragment at m/z 153 .

-

Loss of the Propionate Side Chain: Fragmentation within the naproxen moiety can lead to the loss of the propionate group, leading to a fragment corresponding to the methoxynaphthalene cation.

Sources

- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Carbon-13 nuclear magnetic resonance study of naproxen interaction with cyclodextrins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naproxen(22204-53-1) 13C NMR spectrum [chemicalbook.com]

- 10. scispace.com [scispace.com]

- 11. uobabylon.edu.iq [uobabylon.edu.iq]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

crystal structure of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

An In-depth Technical Guide on the Crystal Structure of 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a derivative of the well-known non-steroidal anti-inflammatory drug (NSAID), Naproxen. The focus is on its crystal structure, the methodologies for its determination, and the critical implications of its three-dimensional architecture in the field of drug design and development.

Introduction: The Rationale for Modifying Naproxen

Naproxen is a cornerstone in the management of pain and inflammation, exerting its therapeutic effect through the inhibition of cyclooxygenase (COX) enzymes. However, its use is associated with gastrointestinal side effects, primarily due to the presence of a free carboxylic acid group. A promising strategy to mitigate these adverse effects and potentially enhance anti-inflammatory activity involves the chemical modification of this carboxylic acid. One such modification is its conversion to a thiourea moiety.[1] The thiourea group is a significant pharmacophore known to be present in various pharmacologically active compounds, including those with anti-inflammatory, anticancer, and antimicrobial properties.[1] This guide delves into the structural elucidation of this compound to provide a molecular-level understanding that can inform the development of safer and more effective NSAIDs.

Synthesis and Crystallization: From Naproxen to a Crystalline Derivative

The synthesis of the title compound is a multi-step process that begins with the activation of Naproxen's carboxylic acid group, followed by the introduction of the thiourea functionality.

Experimental Protocol: A Plausible Synthetic Pathway

-

Formation of Naproxenoyl Chloride: Naproxen is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent. This converts the carboxylic acid into a more reactive acyl chloride.

-

Reaction with Potassium Thiocyanate: The Naproxenoyl chloride is then treated with potassium thiocyanate (KSCN) to form an isothiocyanate intermediate.

-

Formation of the Thiourea Derivative: The final step involves the reaction of the isothiocyanate with an aromatic amine, in this case, 4-aminobenzamide, to yield this compound.[1]

-

Crystallization for X-ray Analysis: To obtain single crystals suitable for X-ray diffraction, the purified compound is dissolved in an appropriate solvent or a mixture of solvents, and the solution is allowed to evaporate slowly. This controlled process facilitates the growth of well-ordered crystals.

Caption: A plausible synthetic and crystallization workflow.

Elucidation of the Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides detailed information on bond lengths, bond angles, and the overall conformation of the molecule, as well as how the molecules pack together in the crystal lattice. Although the specific crystallographic data for the title compound is not publicly available, we can anticipate its key structural features based on known structures of Naproxen and its derivatives.[2][3][4]

Anticipated Crystallographic and Structural Features

| Parameter | Anticipated Value/System |

| Crystal System | Likely to be in a lower symmetry system such as monoclinic or orthorhombic, which is common for organic molecules of this complexity.[3][4] |

| Key Functional Groups | Naphthalene ring, ester linkage, phenyl ring, and the carbamothioyl (thiourea) group. |

| Molecular Conformation | The naphthalene ring system will be largely planar. The orientation of the propanoate and phenylthiourea groups will be crucial for its biological activity. |

| Intermolecular Interactions | The thiourea group is expected to be a key player in forming strong intermolecular hydrogen bonds (N-H···S and N-H···O), leading to a stable crystal packing arrangement. Pi-pi stacking interactions between the aromatic rings are also anticipated. |

Structural Analysis and Implications for Drug Design

The crystal structure provides a static picture of the molecule's preferred conformation, which is invaluable for understanding its interaction with biological targets.

The Thiourea Moiety as a Key Pharmacophore

The thiourea group is a versatile functional group capable of acting as both a hydrogen bond donor (the N-H groups) and acceptor (the sulfur atom). This allows it to form robust interactions with amino acid residues in the active site of enzymes like COX-2. Molecular docking studies on similar Naproxen thiourea derivatives have shown key binding interactions within the active sites of COX-2 and 5-LOX enzymes.[1]

Caption: Anticipated molecular interactions with a target enzyme.

Structure-Based Drug Design

A detailed understanding of the crystal structure allows for a rational, structure-based approach to designing new analogs with improved properties:

-

Enhanced Potency: By understanding the key interactions, modifications can be made to the molecule to optimize its fit within the enzyme's active site, potentially leading to higher binding affinity and greater potency.

-

Improved Selectivity: The structural details can help in designing molecules that selectively bind to COX-2 over COX-1, which is a key strategy for reducing gastrointestinal side effects.

-

Favorable Physicochemical Properties: The crystal packing information can guide the development of different polymorphic forms or co-crystals to improve properties like solubility and stability.[2][5]

Conclusion

The synthesis and structural elucidation of this compound represent a significant step in the quest for safer and more effective anti-inflammatory drugs. While the specific crystal structure data is not yet in the public domain, the known chemistry of Naproxen and the established role of the thiourea pharmacophore provide a strong basis for understanding its potential. The in-depth analysis of its anticipated crystal structure, particularly the conformation and intermolecular interactions, offers a clear roadmap for future drug design efforts. This knowledge is crucial for the scientific community to build upon, fostering the development of next-generation NSAIDs with enhanced therapeutic profiles.

References

- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two Novel Co-Crystals of Naproxen: Comparison of Stability, Solubility and Intermolecular Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal forms of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Naproxen Thiourea Esters

Abstract

Naproxen, a widely utilized non-steroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation through the inhibition of cyclooxygenase (COX) enzymes.[1][2][3] However, its therapeutic application is often hampered by significant gastrointestinal side effects, primarily attributed to the presence of a free carboxylic acid group.[2][4][5] A promising strategy to mitigate this toxicity involves the chemical modification of this carboxyl group. This guide provides a comprehensive overview of the in silico modeling and molecular docking studies of naproxen thiourea esters, a class of derivatives designed to enhance the safety and efficacy profile of the parent drug. We will explore the scientific rationale, detailed experimental workflows, and interpretation of computational data that underpin the investigation of these novel compounds as potential therapeutic agents.

Introduction: The Rationale for Naproxen Thiourea Esters

The primary mechanism of action for NSAIDs like naproxen is the inhibition of COX enzymes, which in turn reduces the production of prostaglandins involved in inflammation.[1][2][3] However, the non-selective inhibition of both COX-1 and COX-2 isoforms can lead to gastrointestinal complications.[1] Masking the carboxylic group of naproxen with other pharmacologically relevant moieties is a key strategy to reduce this gastrointestinal toxicity.[4][5][6] The thiourea functional group is of particular interest as it is a recognized pharmacophore in a variety of biologically active compounds, exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][6][7]

The synthesis of naproxen thiourea derivatives is based on the premise that converting the carboxyl group into a thiourea moiety, often incorporating lipophilic and sterically bulky aromatic amines or amino acid esters, could yield compounds with significant anti-inflammatory activity and improved gastric tolerability compared to naproxen.[1] In silico modeling and molecular docking are powerful computational tools that allow for the prediction and analysis of the binding interactions between these novel derivatives and their target enzymes, such as COX-2 and 5-lipoxygenase (5-LOX), providing crucial insights into their potential efficacy and mechanism of action before undertaking extensive and costly experimental studies.[1][8]

The In Silico Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a robust and validated workflow for conducting molecular docking studies of naproxen thiourea esters. This process is designed to ensure the reliability and reproducibility of the obtained results.

Ligand and Protein Preparation

Step 1: Ligand Structure Preparation

-

Objective: To generate accurate three-dimensional (3D) structures of the naproxen thiourea ester derivatives.

-

Procedure:

-

Obtain the 2D structures of the desired naproxen thiourea esters. These can be drawn using chemical drawing software such as ChemDraw or MarvinSketch. For this guide, we will consider a representative set of derivatives, including those with amino acid and aromatic amine substitutions.[6][9]

-

Convert the 2D structures into 3D conformers. This is a critical step as the 3D conformation of the ligand will directly impact its binding to the protein. Software such as OMEGA is commonly used for generating multi-conformer datasets.[10]

-

Perform energy minimization on the generated 3D structures using a suitable force field (e.g., MMFF94) to obtain the most stable, low-energy conformations.

-

Step 2: Target Protein Preparation

-

Objective: To prepare the 3D structure of the target enzyme for docking.

-

Procedure:

-

Retrieve the crystal structure of the target protein from the Protein Data Bank (PDB). For studying the anti-inflammatory potential of naproxen derivatives, relevant targets include COX-2 (e.g., PDB ID: 3NT1) and 5-LOX (e.g., PDB ID: 6NCF).[8][11]

-

Prepare the protein structure for docking using software like MAKE Receptor.[8][10] This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding hydrogen atoms.

-

Assigning correct bond orders and protonation states for amino acid residues.

-

-

Define the binding site. This is usually the active site of the enzyme, which can be identified based on the location of the co-crystallized ligand in the original PDB file or through literature knowledge of key catalytic residues.

-

Molecular Docking Simulation

Step 3: Docking and Scoring

-

Objective: To predict the binding pose and affinity of the naproxen thiourea esters within the active site of the target protein.

-

Procedure:

-

Utilize a validated docking program such as FRED or AutoDock Vina.[4][8] These programs systematically sample different conformations and orientations of the ligand within the defined binding site.

-

The docking process generates a series of possible binding poses for each ligand.

-

Each pose is evaluated using a scoring function, which estimates the free energy of binding (ΔG). A more negative docking score generally indicates a more favorable binding interaction.

-

Analysis and Visualization of Results

Step 4: Post-Docking Analysis

-

Objective: To analyze the predicted binding modes and interactions.

-

Procedure:

-

Visualize the docked poses of the ligands within the protein's active site using molecular visualization software such as PyMOL or Chimera.

-

Identify and analyze the key molecular interactions, including:

-

Hydrogen bonds: These are crucial for stabilizing the ligand-protein complex.[10]

-

Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.

-

π-π stacking: Interactions between aromatic rings.

-

-

Compare the binding modes of the derivatives to that of the parent drug, naproxen, and any known inhibitors.

-

The following diagram illustrates the general workflow for in silico molecular docking studies:

Caption: A generalized workflow for in silico molecular docking studies.

Key Findings from Docking Studies of Naproxen Thiourea Esters

Numerous in silico studies have been conducted to evaluate the potential of naproxen thiourea derivatives as anti-inflammatory and antitumor agents. These studies have consistently demonstrated that these derivatives can effectively bind to the active sites of key enzymes.

Anti-Inflammatory Potential: Targeting COX-2 and 5-LOX

Molecular docking studies have shown that naproxen thiourea esters can act as potential dual inhibitors of COX-2 and 5-LOX.[8] This is a significant finding, as dual inhibition is a promising strategy for developing new anti-inflammatory drugs with fewer side effects.[11]

For instance, a study involving four thiourea derivatives of naproxen with p-fluoroaniline, p-methoxyaniline, p-ethoxyaniline, and aniline side chains revealed key binding interactions with both COX-2 and 5-LOX.[8] The derivative with p-methoxyaniline exhibited the lowest free binding energy for both enzymes, suggesting strong binding affinity.[8] Another study found that derivatives with m-anisidine and N-methyl tryptophan methyl ester showed potent anti-inflammatory activity in vivo, which was supported by their favorable docking scores against 5-LOX.[1][12]

The following diagram illustrates the conceptual interaction of a naproxen thiourea ester within an enzyme's active site:

Caption: Conceptual molecular interactions of naproxen thiourea esters.

Antitumor Potential: Targeting Protein Kinases

In addition to their anti-inflammatory properties, naproxen thiourea derivatives have been investigated for their potential as antitumor agents. Molecular docking studies have explored their binding to various protein kinases involved in tumor multidrug resistance, such as AKT2, mTOR, EGFR, and VEGFR1.[4][5]

One study designed twenty new thiourea derivatives of naproxen and evaluated their binding to these four protein kinases using AutoDock Vina and OEDocking.[4] The results indicated that different derivatives showed varying degrees of inhibitory potential towards specific kinases, highlighting the possibility of designing selective kinase inhibitors.[4][5]

Quantitative Data Summary

The following table summarizes representative docking scores and binding energies from various studies on naproxen thiourea esters, providing a quantitative comparison of their binding affinities to different targets.

| Derivative/Compound | Target Enzyme | Docking Score/Binding Energy (kcal/mol) | Software Used | Reference |

| Naproxen | COX-2 | - | FRED | [1] |

| Derivative with p-methoxyaniline (17) | COX-2 | -14.90 | FRED | [8] |

| Derivative with p-methoxyaniline (17) | 5-LOX | -9.57 | FRED | [8] |

| Derivative with m-anisidine (4) | 5-LOX | -8.39 | FRED | [13] |

| Phenylalanine methyl ester derivative (6) | 5-LOX | -9.29 | OEDocking | [10] |

| Derivative 1 | AKT2, mTOR | - | OEDocking | [4] |

| Derivative 20 | EGFR, VEGFR1 | - | OEDocking | [4] |

| Derivatives 16 and 17 | EGFR, AKT2, VEGFR1 | - | AutoDock Vina | [4] |

Conclusion and Future Directions

In silico modeling and molecular docking studies have proven to be invaluable tools in the rational design and evaluation of naproxen thiourea esters as promising therapeutic agents. The ability to predict binding affinities and modes of interaction with various biological targets allows for the prioritization of compounds for synthesis and further experimental testing, thereby accelerating the drug discovery process.

The findings from these computational studies consistently suggest that naproxen thiourea derivatives possess significant potential as both anti-inflammatory and antitumor agents. Future research should focus on:

-

Synthesis and in vitro/in vivo evaluation: Synthesizing the most promising candidates identified through in silico screening and validating their biological activity through enzymatic assays and animal models.[1][7]

-

Pharmacokinetic and toxicological profiling: Predicting the ADME (absorption, distribution, metabolism, and excretion) properties and potential toxicity of these derivatives using computational tools like SwissADME.[6]

-

Structure-activity relationship (SAR) studies: Further refining the chemical structure of the lead compounds to optimize their potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, the development of safer and more effective naproxen-based therapeutics is a tangible goal.

References

-

Nedeljković, N., Dobričić, V., Mijajlović, M., Vujić, Z., & Nikolić, M. (2022). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Anti-Inflammatory Activity. MDPI. [Link]

-

Dobričić, V., et al. (2020). Molecular docking analysis of novel thiourea derivatives of naproxen with potential antitumor activity. ResearchGate. [Link]

-

Nedeljković, N., et al. (n.d.). In silico prediction of pharmacokinetic properties and druglikeness of novel thiourea derivatives of naproxen. Univerzitet u Beogradu. [Link]

-

Nedeljković, N., Dobričić, V., Mijajlović, M., Vujić, Z., & Nikolić, M. (2023). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Antitumor Activity. Experimental and Applied Biomedical Research (EABR), 24(3), 235-242. [Link]

-

Nedeljković, N., et al. (2022). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Nedeljković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Pharmaceuticals, 16(5), 666. [Link]

-

Nedeljković, N., et al. (n.d.). “IN SILICO” PREDICTION OF PHARMACOKINETIC PROPERTIES AND DRUGLIKENESS OF NOVEL THIOUREA DERIVATIVES OF NAPROXEN. ResearchGate. [Link]

-

Nedeljković, N. V., et al. (n.d.). In silico estimation of COX-2 and 5-LOX inhibitory potential of some novel thiourea derivatives of naproxen. SCIDAR. [Link]

-

Nedeljković, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. Molecules, 28(24), 8089. [Link]

-

Nedeljković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. ResearchGate. [Link]

-

Akter, M., et al. (2021). Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. Dhaka University Journal of Pharmaceutical Sciences, 20(1), 105-115. [Link]

-

Nedeljković, N., et al. (2022). Molecular Docking Analysis of Novel Thiourea Derivatives of Naproxen with Potential Anti-Inflammatory Activity. SciSpace. [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors. Chemical & Pharmaceutical Bulletin, 72(11), 845-856. [Link]

-

Li, Y., et al. (2024). Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors. J-STAGE. [Link]

-

Akter, M., et al. (2021). (PDF) Synthesis of Naproxen Esters and Evaluation of their In vivo and In silico Analgesic and Anti-inflammatory Activities. ResearchGate. [Link]

-

Nedeljković, N., et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. [Link]

-

Nedeljković, N., et al. (2023). Selected thiourea derivatives of naproxen as potential anti-inflammatory agents: in vivo, in vitro, and in silico approach. Medicinal Chemistry Research, 32(8), 1435-1449. [Link]

-

El-Sayed, M. A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Drug Design, Development and Therapy, 13, 1727-1741. [Link]

-

El-Sayed, M. A. A., et al. (2019). Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents. Dove Medical Press. [Link]

-

El-Sayed, M. A. A., et al. (2022). Naproxen Derivatives: Synthesis, Reactions and Biological Applications. ResearchGate. [Link]

-

Jetha, N. A., et al. (2021). Synthesis, analgesic and anti-inflammatory activity of some novel derivatives of naproxen. ResearchGate. [Link]

Sources

- 1. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 10. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility and Stability Testing of Naproxen Ester Compounds

Introduction: The Rationale for Naproxen Esterification

Naproxen, a potent non-steroidal anti-inflammatory drug (NSAID), is a cornerstone in the management of pain and inflammation.[1][2] Its therapeutic efficacy, however, is often shadowed by its poor aqueous solubility and potential for gastrointestinal side effects, which are primarily attributed to its free carboxylic acid group.[3][4] In drug development, esterification presents a strategic approach to circumvent these limitations. By masking the carboxylic acid moiety, ester prodrugs of naproxen can be synthesized to enhance its physicochemical properties, such as lipophilicity, which can lead to improved absorption and potentially reduced gastric irritation.[5][6][7] This guide provides a comprehensive technical overview of the critical experimental protocols for evaluating the solubility and stability of these promising ester compounds, ensuring a robust and reliable data package for further development.

Part 1: Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is fundamental to predicting its in vivo performance. For naproxen esters, this involves characterization in a range of aqueous and organic media to simulate physiological conditions and inform formulation strategies.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. It is a straightforward yet robust technique that measures the saturation concentration of a compound in a given solvent system.

Experimental Protocol:

-

Preparation: Add an excess amount of the naproxen ester compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, and octanol).[8]

-

Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: Analyze the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved naproxen ester.[9]

Data Presentation: Solubility Profile of Naproxen Esters

The solubility data should be meticulously organized to facilitate clear interpretation and comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | Value |

| Phosphate Buffer (pH 1.2) | 37 | Value |

| Phosphate Buffer (pH 6.8) | 37 | Value |

| Phosphate Buffer (pH 7.4) | 37 | Value |

| Ethanol | 25 | Value |

| n-Octanol | 25 | Value |